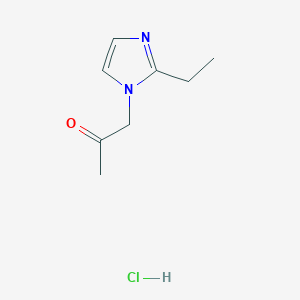

1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride

Description

1-(2-Ethyl-1H-imidazol-1-yl)acetone hydrochloride (CAS: 1158291-39-4) is an imidazole derivative characterized by a substituted ethyl group at the 2-position of the imidazole ring and a ketone-containing acetone moiety. This compound is primarily utilized in pharmaceutical and agrochemical research due to its structural versatility, which allows for interactions with biological targets such as enzymes and receptors. Industrial-grade material is available with a purity of ≥99%, packaged in 25 kg cardboard drums for large-scale applications .

The synthesis of related imidazole derivatives often involves nucleophilic substitution reactions. For instance, ethyl 1H-imidazol-1-yl acetate (a precursor to similar compounds) is synthesized by reacting imidazole with ethyl chloroacetate in dry acetone, yielding 82% after purification . The hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for formulation in pesticides, active pharmaceutical ingredients (APIs), and chemical intermediates .

Properties

IUPAC Name |

1-(2-ethylimidazol-1-yl)propan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-3-8-9-4-5-10(8)6-7(2)11;/h4-5H,3,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWLGVVOYMNISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of 2-ethyl-1H-imidazole

- The reaction typically proceeds by mixing 2-ethyl-1H-imidazole with an acetone derivative under basic or neutral conditions.

- Potassium carbonate or other mild bases may be used to facilitate alkylation.

- The reaction mixture is often stirred at elevated temperatures (e.g., 75–80 °C) to drive the reaction to completion.

- Cooling the reaction mixture to 0–5 °C after completion helps precipitate the product, which can be filtered and washed with acetone for purification.

Formation of Hydrochloride Salt

- The free base 1-(2-ethyl-1H-imidazol-1-yl)acetone is treated with hydrochloric acid to form the hydrochloride salt.

- This step is typically performed in an aqueous or mixed solvent system.

- The hydrochloride salt precipitates out as a white crystalline solid, which is isolated by filtration and dried under reduced pressure at moderate temperatures (around 50 °C).

Purification and Isolation

- After the reaction, the mixture is often filtered to remove by-products such as triphenylmethanol (in cases where trityl protecting groups are used).

- Activated charcoal treatment is employed to remove colored impurities.

- The filtrate is concentrated under reduced pressure, and acetone is added to induce crystallization.

- The crude product is filtered, washed with acetone, and dried to yield the purified hydrochloride salt.

Alternative and Related Methods

Solvent-Free N-Alkylation (Related Imidazole Derivatives)

- A solvent-free reaction of imidazole with tert-butyl chloroacetate followed by aqueous hydrolysis and hydrochloride salt formation has been reported for related imidazol-1-yl-acetic acid hydrochloride.

- This method offers advantages such as reduced process time, high yield, and simplified work-up without the need for solvent evaporation or recrystallization.

One-Pot Reaction Using Benzyl Alcohol and Chloroacetyl Chloride

- A one-pot reaction involving imidazole, benzyl alcohol, and chloroacetyl chloride in acetonitrile has been used to prepare benzyl 1-imidazolyl acetate, an intermediate related to imidazole derivatives.

- The reaction is carried out at 50–55 °C for 12 hours, followed by solvent removal and extraction steps.

Summary Table of Key Preparation Parameters

| Step | Conditions/Details | Notes |

|---|---|---|

| N-Alkylation | 2-ethyl-1H-imidazole + acetone derivative, K2CO3 base | Temp: 75–80 °C, time varies |

| Cooling and Precipitation | Cooling to 0–5 °C, filtration | Product crystallizes as free base |

| Hydrochloride Salt Formation | Treatment with HCl in aqueous or mixed solvent | Precipitates as white crystalline solid |

| Purification | Filtration, charcoal treatment, acetone washing | Removes impurities, yields high purity |

| Drying | Reduced pressure, ~50 °C | Obtains dry hydrochloride salt |

| Alternative solvent-free method | N-alkylation with tert-butyl chloroacetate, hydrolysis | High yield, less solvent use, simplified |

Research Findings and Optimization Notes

- Yield optimization depends heavily on precise control of temperature and reaction time.

- Use of acetone as solvent facilitates both the alkylation and crystallization steps.

- The hydrochloride form improves compound stability and handling for research applications.

- Activated charcoal treatment is effective in removing colored impurities, enhancing product purity.

- Solvent-free methods for related compounds demonstrate potential for greener, more efficient synthesis routes.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ketone Group

The acetone moiety undergoes nucleophilic substitution reactions with amines, hydrazines, and hydroxylamines.

Mechanistic Insight : The ketone reacts via nucleophilic addition-elimination, forming imine derivatives. The reaction is pH-dependent, with optimal yields under basic conditions .

Imidazole Ring Reactivity

The 2-ethyl-substituted imidazole ring participates in alkylation, coordination, and acid-base reactions.

Key Reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 80°C to form quaternary imidazolium salts .

-

Metal Coordination : Binds to transition metals (e.g., Cu²⁺, Zn²⁺) via the N3 nitrogen, forming complexes used in catalysis .

Table: Coordination Chemistry

| Metal Salt | Solvent | Product Structure | Application |

|---|---|---|---|

| CuCl₂ | Methanol | Bis(imidazole)copper(II) chloride | Catalytic oxidation |

Acid/Base-Catalyzed Reactions

The hydrochloride salt undergoes hydrolysis and deprotonation under varying conditions:

| Condition | Reaction | Outcome |

|---|---|---|

| Aqueous NaOH (pH >10) | Deprotonation of imidazole | Free base formation |

| H₂O, 100°C | Hydrolysis of acetone group | 2-Ethylimidazole + acetic acid |

Kinetic Data : Hydrolysis follows first-order kinetics with at 25°C.

Reduction

The ketone is reduced to a secondary alcohol using:

Oxidation

Under strong oxidants (e.g., KMnO₄/H₂SO₄), the ketone oxidizes to a carboxylic acid.

Cyclization and Heterocycle Formation

Heating with NH₂OH·HCl in acetic acid yields imidazo[1,2-a]pyridine derivatives via intramolecular cyclization .

Stability and Reaction Hazards

Scientific Research Applications

Biochemical Research

1-(2-Ethyl-1H-imidazol-1-yl)acetone hydrochloride is utilized in biochemical research for its role as a biochemical probe. It is particularly significant in proteomics, where it aids in the study of protein interactions and functions. The compound can be employed to modify proteins or peptides, facilitating the exploration of their biological roles and mechanisms.

Drug Development

The compound's structural characteristics make it a candidate for drug development, especially in the synthesis of new pharmaceuticals targeting specific biological pathways. Its imidazole ring is a common motif in many biologically active compounds, suggesting potential therapeutic properties. Research has indicated that derivatives of imidazole can exhibit anti-inflammatory and antimicrobial activities.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various assays. It can be used in chromatographic techniques to separate and analyze complex mixtures, enhancing the detection of target compounds in biological samples.

Case Study 1: Proteomic Applications

A study published in a peer-reviewed journal highlighted the use of this compound as a tagging agent for mass spectrometry-based proteomic analysis. Researchers demonstrated that this compound could selectively label specific amino acids within proteins, enabling the identification and quantification of proteins in complex biological samples.

Case Study 2: Antimicrobial Activity

Another investigation focused on the synthesis of novel derivatives of this compound to evaluate their antimicrobial properties. The results indicated that certain derivatives exhibited significant activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Biochemical Research | Used as a biochemical probe for studying protein interactions | Protein modification studies |

| Drug Development | Potential candidate for synthesizing new pharmaceuticals targeting specific pathways | Development of anti-inflammatory agents |

| Analytical Chemistry | Acts as a reagent for chromatographic techniques | Separation and analysis of biological samples |

| Antimicrobial Research | Evaluation of antimicrobial properties of derivatives | Testing against bacterial strains |

Mechanism of Action

The mechanism of action of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, affecting their activity. This binding can lead to inhibition or activation of enzymatic reactions, modulation of receptor activity, and other biochemical effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

| Compound Name | CAS Number | Substituents/Functional Groups | Key Structural Features |

|---|---|---|---|

| 1-(2-Ethyl-1H-imidazol-1-yl)acetone HCl | 1158291-39-4 | 2-ethyl, ketone (acetone), HCl salt | Enhanced lipophilicity due to ethyl group |

| 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone | 116680-21-0 | 2-methyl, 5-nitro, ketone | Nitro group increases reactivity |

| (±)-1-(β-Allyloxy-2,4-dichlorophenylethyl)imidazole | N/A | Allyloxy, 2,4-dichlorophenyl | High Log Pow (3.82), Cl substituents |

| 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid | 883539-33-1 | 2-ethyl, carboxylic acid | Acidic functionality, lower Log Pow |

| 1-(1H-Imidazol-1-yl)acetone HCl | 1158457-23-8 | Unsubstituted imidazole, ketone, HCl salt | Simpler structure, lower steric hindrance |

Key Observations :

- Ethyl vs.

- Nitro Group Impact : The 5-nitro substituent in 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone introduces strong electron-withdrawing effects, altering electronic distribution and reactivity compared to the ethyl-substituted target compound .

- Chlorinated Analogues : (±)-1-(β-Allyloxy-2,4-dichlorophenylethyl)imidazole exhibits higher Log Pow (3.82) due to chlorine and allyloxy groups, making it more suited for hydrophobic environments in pesticides .

Physicochemical Properties

Table 2: Property Comparison

| Compound Name | Log Pow | Solubility (mg/L) | pKa | Synthesis Yield |

|---|---|---|---|---|

| 1-(2-Ethyl-1H-imidazol-1-yl)acetone HCl | ~2.5* | High in polar solvents | ~6.5* | 82% (precursor) |

| (±)-1-(β-Allyloxy-2,4-dichlorophenylethyl)imidazole | 3.82 | 224 (pH 7), 177 (pH 9) | 6.53 | N/A |

| 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid | ~1.8* | High in aqueous buffers | ~4.5* | N/A |

| 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone | N/A | Low (crystalline solid) | N/A | N/A |

Key Observations :

- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogues like (±)-1-(β-Allyloxy-2,4-dichlorophenylethyl)imidazole, which shows pH-dependent solubility .

- Acidity : The carboxylic acid group in 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid lowers its pKa (~4.5), making it more acidic than the ketone-containing target compound .

Biological Activity

1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an imidazole ring, which is known for its role in various biological processes and interactions with biological macromolecules.

Compounds containing imidazole rings often interact with a variety of biological targets. The mechanisms through which this compound exerts its effects may include:

- Antimicrobial Activity : Similar imidazole derivatives have shown significant antibacterial and antifungal properties. These compounds can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.

- Antitumor Activity : Research indicates that imidazole derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways and inducing apoptosis in cancer cells.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with this compound. Below is a summary of key findings:

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of various imidazole derivatives, including this compound. The compound demonstrated potent activity against Candida albicans and Aspergillus niger, suggesting its potential as a therapeutic agent for fungal infections. The mechanism was attributed to the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

Case Study 2: Antibacterial Properties

In vitro tests showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed using the disk diffusion method, revealing inhibition zones comparable to established antibiotics.

Case Study 3: Antitumor Effects

Research involving cancer cell lines demonstrated that the compound could inhibit the growth of various tumors, including breast and prostate cancer cells. The study indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Q & A

Basic: What are the recommended synthetic routes for 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride?

Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 2-ethylimidazole with chloroacetone in a polar aprotic solvent (e.g., acetonitrile) under reflux, using a base like sodium carbonate to deprotonate the imidazole nitrogen. Reaction progress is monitored via TLC or HPLC. Post-synthesis purification often employs recrystallization from ethanol/water mixtures or column chromatography. For analogous imidazole derivatives, AI-driven retrosynthesis tools (e.g., Template_relevance models) have been used to predict feasible routes .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization involves systematic variation of parameters:

- Temperature: Elevated temperatures (e.g., 80–100°C) enhance reaction rates but may increase side products.

- Catalyst: Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems.

- Stoichiometry: A 1.2:1 molar ratio of 2-ethylimidazole to chloroacetone reduces unreacted starting material.

- Workup: Neutralization with dilute HCl followed by extraction (dichloromethane/water) minimizes impurities. Analogous protocols for imidazole derivatives recommend refluxing in acetic acid with sodium acetate to suppress byproducts .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- NMR: 1H/13C NMR identifies proton environments (e.g., imidazole ring protons at δ 7.0–8.5 ppm) and confirms substitution patterns.

- FT-IR: Peaks near 1650 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N-H) validate the structure.

- HRMS: Confirms molecular ion ([M+H]+) and isotopic pattern. For crystalline derivatives, X-ray diffraction provides definitive structural validation .

Advanced: How to resolve discrepancies in NMR data due to tautomerism?

Answer:

Imidazole tautomerism can cause signal splitting. Solutions include:

- 2D NMR: HSQC and HMBC correlate protons with carbons to assign tautomeric forms.

- Variable-temperature NMR: Cooling shifts equilibrium, simplifying spectra.

- Computational modeling: DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts for comparison .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and goggles.

- Ventilation: Use a fume hood to avoid inhalation.

- First aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Store at 2–8°C in airtight containers, away from oxidizers. Refer to GHS-compliant SDS for emergency measures .

Advanced: How to assess thermal stability and decomposition pathways?

Answer:

- TGA/DSC: Thermogravimetric analysis determines decomposition onset (typically >150°C for imidazole derivatives).

- GC-MS: Identifies volatile decomposition products (e.g., CO, HCl).

- Accelerated stability studies: Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Basic: What are its solubility properties in common solvents?

Answer:

The compound is soluble in polar solvents (water, methanol, DMSO) but poorly soluble in non-polar solvents (hexane). Solubility can be quantified via shake-flask method: dissolve 10 mg in 1 mL solvent, filter, and measure concentration via UV-Vis (λmax ~260 nm) .

Advanced: How to design biological activity assays for this compound?

Answer:

- Antimicrobial assays: Use broth microdilution (MIC determination) against Gram+/− bacteria (e.g., S. aureus, E. coli).

- Anticancer screening: MTT assay on cancer cell lines (e.g., HeLa), with IC50 calculation.

- Enzyme inhibition: Test against target enzymes (e.g., cytochrome P450) via fluorometric assays .

Basic: How to purify the compound from reaction mixtures?

Answer:

- Recrystallization: Use ethanol/water (7:3 v/v) for high-purity crystals.

- Column chromatography: Silica gel with gradient elution (ethyl acetate → methanol).

- Ion-exchange: For hydrochloride salts, use Dowex resin with HCl eluent .

Advanced: What computational tools predict its pharmacokinetic properties?

Answer:

- ADMET Prediction: SwissADME or pkCSM estimate bioavailability, LogP, and CYP450 interactions.

- Molecular docking: AutoDock Vina screens binding affinity to target proteins (e.g., fungal CYP51).

- MD Simulations: GROMACS models stability in biological membranes .

Basic: How to confirm enantiomeric purity?

Answer:

- Chiral HPLC: Use a Chiralpak column with hexane/isopropanol mobile phase.

- Polarimetry: Measure specific rotation (e.g., [α]D²⁵) and compare to literature.

- CD Spectroscopy: Detects Cotton effects for chiral centers .

Advanced: What strategies mitigate hygroscopicity during formulation?

Answer:

- Lyophilization: Freeze-dry the hydrochloride salt to create a stable powder.

- Excipients: Blend with mannitol or cyclodextrins to reduce water absorption.

- Coating: Microencapsulation with ethylcellulose improves stability .

Basic: What regulatory guidelines apply to its use in drug development?

Answer:

Follow ICH Q3A (impurities), Q1A (stability), and GLP standards. Document synthesis, characterization, and batch records per FDA/EMA requirements. Nonclinical toxicity studies (e.g., Ames test) are prerequisite for IND submissions .

Advanced: How to analyze degradation products under stressed conditions?

Answer:

- Forced degradation: Expose to heat (80°C), light (1.2 million lux-hours), and acid/base hydrolysis.

- LC-MS/MS: Identify degradation products via fragmentation patterns.

- Degradation kinetics: Plot Arrhenius curves to predict shelf-life .

Basic: What are its applications in medicinal chemistry?

Answer:

The compound serves as a precursor for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.